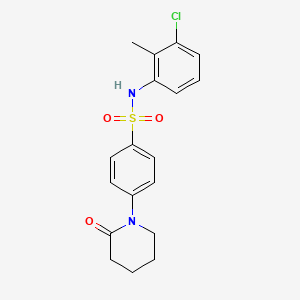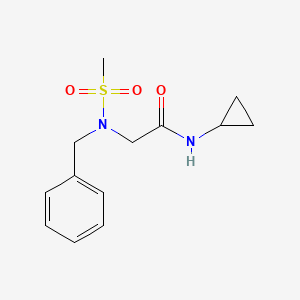![molecular formula C12H13ClN2O5 B5125387 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid, also known as CPBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of certain viruses and bacteria. In agriculture, this compound acts as a herbicide by inhibiting the activity of enzymes involved in plant growth and development.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in cells and organisms. In cancer cells, this compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in cell proliferation. In plants, this compound has been shown to inhibit the activity of enzymes involved in photosynthesis and respiration.
Advantages and Limitations for Lab Experiments
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several advantages for lab experiments, including its low cost and ease of synthesis. However, this compound also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.
Future Directions
There are several future directions for the study of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid. In medicine, this compound could be further studied as a potential anticancer, antiviral, and antibacterial agent. In agriculture, this compound could be further studied as a potential herbicide and fungicide. In material science, this compound could be further studied as a precursor for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage. Additionally, further studies could be conducted to investigate the toxicity and environmental impact of this compound.
Synthesis Methods
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be synthesized through a multistep process. The first step involves the reaction of 3-chlorophenol with acetyl chloride to form 3-chloroacetophenone. The second step involves the reaction of 3-chloroacetophenone with hydrazine hydrate to form 3-chlorophenylhydrazine. The final step involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form this compound.
Scientific Research Applications
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, this compound has been tested as a potential herbicide and fungicide. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
4-[2-[2-(3-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c13-8-2-1-3-9(6-8)20-7-11(17)15-14-10(16)4-5-12(18)19/h1-3,6H,4-5,7H2,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFRDADOFVVHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5125311.png)
![ethyl 4-{[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]amino}benzoate](/img/structure/B5125313.png)
![3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5125319.png)
![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)